Dimethylphosphoramidous dichloride
Overview
Description
It is a colorless to pale yellow liquid that is moisture-sensitive and reacts with water . This compound is used in various chemical syntheses and has applications in different scientific fields.
Mechanism of Action
Target of Action
Dimethylphosphoramidous dichloride is primarily used for synthesizing phosphoramidates . It is also used in the synthesis of nerve agent GA, which is used as a chemical weapon . The primary targets of this compound are therefore the molecules and structures involved in these synthesis processes.
Mode of Action
It is known to participate in the synthesis of [(dimethylamino)phosphoryl] bis(difluoromethylene)phosphonate . It can also react with SO2 .
Biochemical Pathways
Given its role in the synthesis of phosphoramidates and nerve agents, it likely interacts with pathways related to these compounds .
Pharmacokinetics
Given its corrosive nature and high reactivity, it is likely that it is rapidly metabolized and excreted .
Result of Action
The primary result of this compound’s action is the synthesis of phosphoramidates and nerve agents . These compounds have a variety of uses, from industrial applications to chemical warfare .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, in contact with water, it is expected to give off hydrogen chloride and dimethylamidophosphoric acid vapors . Therefore, it must be handled and stored carefully to prevent unwanted reactions and ensure its stability.
Biochemical Analysis
Biochemical Properties
Dichloro(dimethylamino)phosphine plays a significant role in biochemical reactions, particularly in the synthesis of organophosphorus compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of N,N-dimethylamidotetrachlorophosphorane and O-propylchloroformimino-N,N-dimethylamidochlorophosphate . These interactions often involve the formation of covalent bonds with the amino groups of proteins, leading to modifications in their structure and function.
Cellular Effects
Dichloro(dimethylamino)phosphine affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound can modify the activity of enzymes involved in these pathways, leading to changes in cellular responses. For example, it may inhibit or activate specific enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of dichloro(dimethylamino)phosphine involves its interaction with biomolecules at the molecular level. It can bind to enzymes, leading to their inhibition or activation. This binding often involves the formation of covalent bonds with the active sites of enzymes, resulting in changes in their catalytic activity. Additionally, dichloro(dimethylamino)phosphine can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dichloro(dimethylamino)phosphine change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that dichloro(dimethylamino)phosphine is sensitive to moisture and should be stored in a dry and well-ventilated place to maintain its stability . Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of dichloro(dimethylamino)phosphine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity and gene expression. Toxic or adverse effects have been observed at high doses, including cellular damage and disruption of metabolic pathways . These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
Dichloro(dimethylamino)phosphine is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect the levels of metabolites and the overall metabolic flux within the cell. For example, the compound may participate in the synthesis of organophosphorus compounds, influencing the activity of enzymes involved in these pathways . These interactions can lead to changes in the concentration of key metabolites and alterations in cellular metabolism.
Transport and Distribution
Within cells and tissues, dichloro(dimethylamino)phosphine is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound within specific cellular compartments. For instance, dichloro(dimethylamino)phosphine may bind to proteins involved in intracellular transport, facilitating its movement to target sites within the cell .
Subcellular Localization
The subcellular localization of dichloro(dimethylamino)phosphine is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its effects on cellular function. For example, dichloro(dimethylamino)phosphine may be localized to the nucleus, where it interacts with transcription factors and influences gene expression . This localization is crucial for its role in regulating cellular processes and metabolic pathways.
Preparation Methods
Dimethylphosphoramidous dichloride can be synthesized through several methods. One common synthetic route involves the reaction of dimethylamine with phosphorus trichloride. The reaction typically occurs under controlled conditions to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve high purity levels.
Chemical Reactions Analysis
Dimethylphosphoramidous dichloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of chlorine atoms.
Oxidation Reactions: The compound can be oxidized to form different phosphorus-containing products.
Reduction Reactions: It can be reduced under specific conditions to yield other phosphorus derivatives.
Common reagents used in these reactions include nucleophiles like amines and alcohols, as well as oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dimethylphosphoramidous dichloride has several scientific research applications:
Biology: The compound can be used in the synthesis of biologically active molecules.
Medicine: It may be involved in the development of pharmaceuticals and other medical applications.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Dimethylphosphoramidous dichloride can be compared with other similar phosphorus-containing compounds, such as:
- Dichlorophosphanyl dimethylamine
- Dimethylaminodichlorophosphine
- This compound
These compounds share similar chemical properties and reactivity but may differ in their specific applications and synthesis methods . This compound is unique due to its specific molecular structure and the types of reactions it undergoes.
Properties
IUPAC Name |
N-dichlorophosphanyl-N-methylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6Cl2NP/c1-5(2)6(3)4/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWWDZRSNFSLRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)P(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6Cl2NP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90218455 | |
Record name | N,N-Dimethylphosphoramidous dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90218455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
683-85-2 | |
Record name | Phosphoramidous dichloride, dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000683852 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Dimethylphosphoramidous dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90218455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethylphosphoramidous dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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